molecular formula C10H10N2O4 B14120018 N-(3-acetyl-2-nitrophenyl)acetamide CAS No. 92642-18-7

N-(3-acetyl-2-nitrophenyl)acetamide

Cat. No.: B14120018
CAS No.: 92642-18-7
M. Wt: 222.20 g/mol
InChI Key: ANTGAGQFTOTKDZ-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H10N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with acetyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by acetylation. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: N-(3-amino-2-acetylphenyl)acetamide.

    Substitution: Various substituted acetanilides depending on the reagent used.

    Hydrolysis: 3-acetyl-2-nitrobenzoic acid and acetamide.

Scientific Research Applications

N-(3-acetyl-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetyl-2-nitrophenyl)acetamide is unique due to the presence of both acetyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The specific positioning of these groups can lead to different chemical and biological properties compared to its analogs .

Properties

CAS No.

92642-18-7

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(3-acetyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N2O4/c1-6(13)8-4-3-5-9(11-7(2)14)10(8)12(15)16/h3-5H,1-2H3,(H,11,14)

InChI Key

ANTGAGQFTOTKDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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